2-(4-phenoxyphenoxy)propanoic Acid
Overview
Description
2-(4-phenoxyphenoxy)propanoic acid is a chemical compound with the molecular formula C15H14O4 and a molecular weight of 258.27 g/mol. This compound has garnered attention in the scientific community due to its potential as a blocker of fatty acid uptake. It is characterized by the presence of two phenoxy groups attached to a propanoic acid backbone.
Mechanism of Action
Target of Action
It belongs to the class of aryloxyphenoxypropionic acids, which are aromatic compounds containing a phenoxypropionic acid that is para-substituted with an aryl group .
Mode of Action
It’s structurally related to the 2-arylpropionic acid (2-apa) class of non-steroidal anti-inflammatory drugs (nsaids), which typically act by inhibiting the cyclooxygenase (cox) enzymes, thereby reducing the production of prostaglandins and other inflammatory mediators .
Biochemical Pathways
As a carboxylic acid, it typically undergoes metabolism via conversion to propionyl coenzyme a (propionyl-coa), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .
Pharmacokinetics
It’s worth noting that the pharmacokinetics of related compounds, such as ibuprofen, demonstrate marked stereoselectivity .
Result of Action
Related compounds have been found to have inhibitory effects on sweetness response .
Biochemical Analysis
Biochemical Properties
2-(4-Phenoxyphenoxy)propanoic Acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it could be biosynthesized through selective introduction of a hydroxyl group (–OH) into the substrate R-2-phenoxypropionic acid (R-PPA) at C-4 position, facilitated by microorganisms with hydroxylases .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-phenoxyphenoxy)propanoic acid can be achieved through a multi-step process. One common method involves the Friedel-Crafts reaction between ethyl 2-chloropropionate and phenol in the presence of anhydrous aluminum chloride as a catalyst . The intermediate product, ethyl 2-(4-phenoxyphenoxy)propionate, is then hydrolyzed to yield this compound . This method is advantageous due to its short synthesis steps, low reaction conditions, and high atom utilization rate.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of phenol and S-2-chloropropionic acid or its salt . The reaction is carried out in a closed environment under the protection of inert gas, followed by alkylation and halogenation reactions . The final product is obtained through filtration and acidification processes .
Chemical Reactions Analysis
Types of Reactions
2-(4-phenoxyphenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-phenoxyphenoxy)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential to inhibit fatty acid uptake, which could have implications in metabolic research.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of herbicides and other agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-(4-butylphenyl)propanoic acid: Similar in structure but with a butyl group instead of phenoxy groups.
2-(4-fluorophenoxy)propanoic acid: Contains a fluorine atom in place of one of the phenoxy groups.
2-(4-cyano-2-fluorophenoxy)phenoxy]butylpropanoate: A more complex derivative with additional functional groups.
Uniqueness
2-(4-phenoxyphenoxy)propanoic acid is unique due to its dual phenoxy groups, which confer specific chemical properties and biological activities. Its ability to inhibit fatty acid uptake sets it apart from other similar compounds, making it a valuable subject of study in metabolic research.
Properties
IUPAC Name |
2-(4-phenoxyphenoxy)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-11(15(16)17)18-13-7-9-14(10-8-13)19-12-5-3-2-4-6-12/h2-11H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJSEWJUWSSORX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601044370 | |
Record name | 2-(4-Phenoxyphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601044370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51338-26-2 | |
Record name | 2-(4-Phenoxyphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601044370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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